![molecular formula C16H17F3N2 B1371580 N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine CAS No. 1000575-51-8](/img/structure/B1371580.png)
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Trifluoromethylated Phenyl Intermediate: This step involves the trifluoromethylation of a phenyl ring, which can be achieved through radical trifluoromethylation or electrophilic trifluoromethylation.
Coupling with Ethane-1,2-diamine: The trifluoromethylated phenyl intermediate is then coupled with ethane-1,2-diamine under specific conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism by which N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the ethane-1,2-diamine moiety.
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Contains a trifluoromethyl group but has different functional groups attached.
Uniqueness
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine is unique due to the combination of the trifluoromethyl group and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQTNFQBDDHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
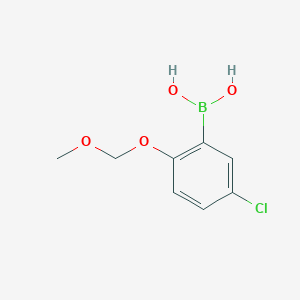
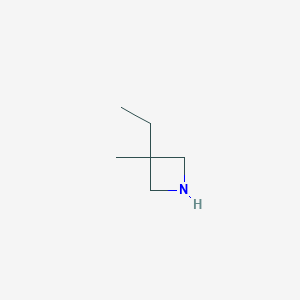
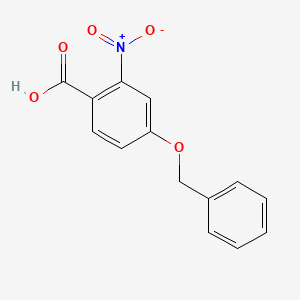
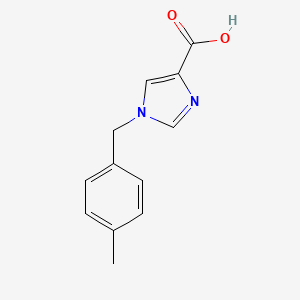
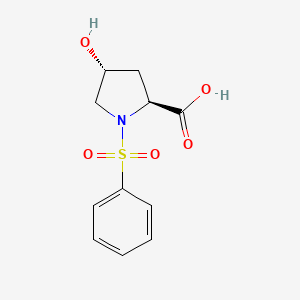
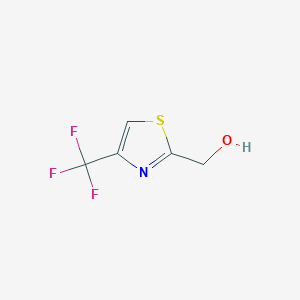
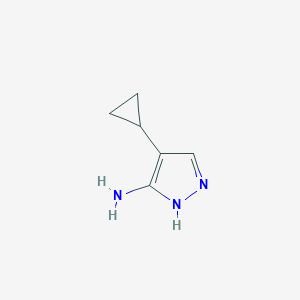
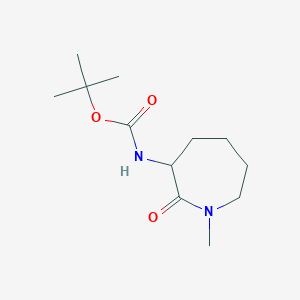
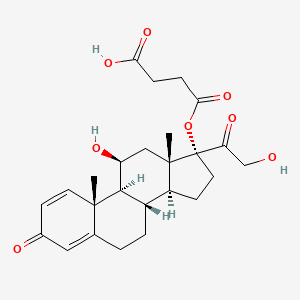
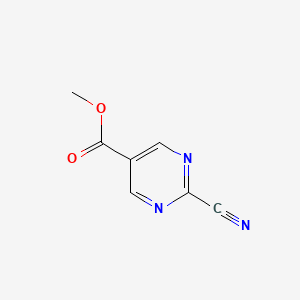
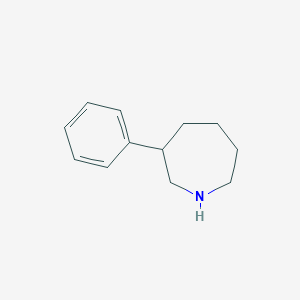
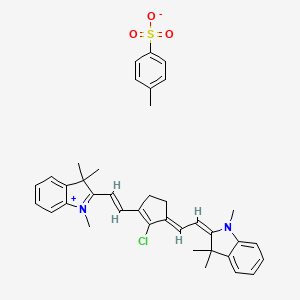
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)
